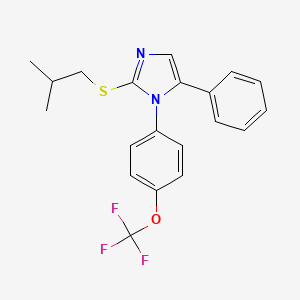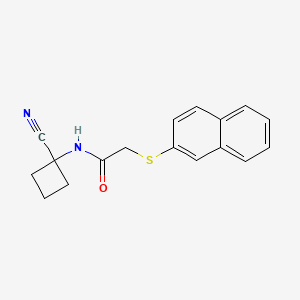
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide, also known as CBS-1117, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience and cancer biology.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide is not fully understood. However, studies have shown that it acts as a potent inhibitor of the enzyme thioredoxin reductase. This enzyme plays a key role in the regulation of cellular redox balance, and inhibition of this enzyme can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In addition to its neuroprotective and anticancer effects, N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide has also been shown to have anti-inflammatory and antioxidant effects. Studies have also shown that N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide can improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide in lab experiments is its potent inhibitory effects on thioredoxin reductase. This makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of using N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide is its potential toxicity. Studies have shown that high doses of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide can cause liver damage and other adverse effects.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide. One area of interest is the development of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide in the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide and its potential side effects.
Conclusion
In conclusion, N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide, or N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide, is a chemical compound that has shown promise in various areas of scientific research. Its neuroprotective and anticancer effects make it a potential candidate for the development of therapies for these diseases. However, further studies are needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide and its potential side effects.
Synthesemethoden
The synthesis of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 1-cyanocyclobutane with sodium hydride to form a sodium salt. This is followed by the reaction of the sodium salt with 2-bromonaphthalene to form the intermediate compound. The final step involves the reaction of the intermediate compound with acetamide to form N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide has been studied for its potential use in various areas of scientific research. One area of interest is neuroscience, where N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide has been shown to have neuroprotective effects. Studies have shown that N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide can protect neurons from damage caused by oxidative stress and inflammation. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide has also been studied for its potential use in cancer biology. Studies have shown that N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of cancer therapies.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-2-naphthalen-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c18-12-17(8-3-9-17)19-16(20)11-21-15-7-6-13-4-1-2-5-14(13)10-15/h1-2,4-7,10H,3,8-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZNLJXMBQJQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CSC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

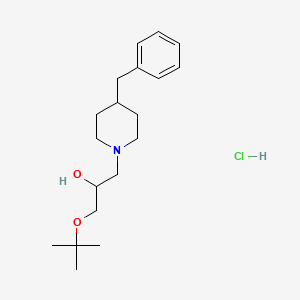
![3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479595.png)
![N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2479596.png)
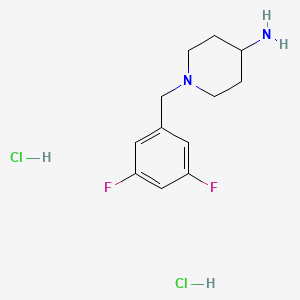
![N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2479598.png)
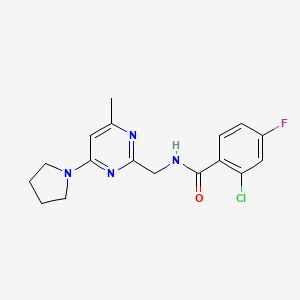
![N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2479601.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2479603.png)

![N,N'-di(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine](/img/structure/B2479606.png)
![Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2479608.png)


